Lupinine, specifically the (+)-enantiomer, is a quinolizidine alkaloid primarily derived from various plant species, including members of the Lupinus genus. It is characterized by its bicyclic structure, which consists of two fused six-membered rings that share a nitrogen atom. This compound has attracted attention due to its potential pharmacological properties and its role in plant defense mechanisms.
The synthesis of (+)-lupinine can be achieved through various methods, including extraction from natural sources and synthetic approaches. One notable method involves the reaction of certain precursors under specific conditions to yield the desired alkaloid. For instance, lupinine can be synthesized via the cyclization of amino acids or other nitrogen-containing compounds in the presence of suitable catalysts.
Technical Details:
The molecular structure of (+)-lupinine features a characteristic quinolizidine backbone. The compound exhibits chirality, with distinct (+) and (-) enantiomers that have different biological activities. The spatial arrangement of atoms contributes to its pharmacological properties.
Data:
Lupinine participates in several chemical reactions that are relevant to its synthesis and functionalization. One significant reaction involves the formation of ammonium salts when reacted with alkyl halides.
Technical Details:
The mechanism of action for (+)-lupinine involves its interaction with biological systems, particularly in relation to its neuroprotective effects. It has been shown to counteract ethanol anesthesia, suggesting potential applications in anesthetic research.
Data:
Lupinine is typically encountered as a solid at room temperature, with specific melting points depending on purity and crystalline form.
Relevant Data:
Lupinine has garnered interest in various scientific fields due to its biological activities:
The biosynthesis of (+)-lupinine and other quinolizidine alkaloids (QAs) in Lupinus species originates from the essential amino acid L-lysine. The first committed step is the decarboxylation of L-lysine to form cadaverine (1,5-diaminopentane), catalyzed by the enzyme lysine decarboxylase (LDC, EC 4.1.1.18). This enzyme is localized in the stroma of chloroplasts and exhibits a strong substrate specificity for L-lysine [1] [5]. Molecular characterization reveals that LDC belongs to the ornithine/pyridoxal-5′-phosphate-dependent decarboxylase family. Its activity is light-dependent and shows diurnal expression patterns, correlating with peak QA accumulation during daylight hours [5] [7]. In L. angustifolius, LDC transcript levels are significantly elevated in high-QA "bitter" cultivars compared to low-QA "sweet" lines, confirming its regulatory role in pathway flux [5] [7]. The enzyme’s bifunctional nature—retaining activity in both alkaloid biosynthesis and primary metabolism—suggests an evolutionary recruitment from primary lysine metabolism [5].
Table 1: Key Enzymes in Early QA Biosynthesis
Enzyme | Gene Identifier | Reaction | Product | Localization |
---|---|---|---|---|
Lysine Decarboxylase (LDC) | LOC109337773 (NLL) | L-Lysine → Cadaverine + CO₂ | Cadaverine | Chloroplast stroma |
Copper Amine Oxidase (CuAO) | LaCAO (L. angustifolius) | Cadaverine → 5-Aminopentanal | Δ¹-Piperideine | Cytosol |
Cadaverine undergoes oxidative deamination via copper amine oxidase (CuAO, EC 1.4.3.22), producing 5-aminopentanal. This aldehyde spontaneously cyclizes into Δ¹-piperideine, a highly reactive Schiff base that serves as a universal precursor for diverse Lys-derived alkaloids [3] [5]. The bicyclic structure of (+)-lupinine arises from the dimerization of Δ¹-piperideine, followed by enzymatic reduction. In contrast, tetracyclic QAs like (−)-sparteine require triplication of the C₅ unit and intramolecular aldol condensations [1] [3]. Isotopic labeling studies confirm that the C5 unit from L-lysine remains intact during cyclization, with no carbon loss during dimerization or triplication [1] [5]. The cyclization mechanisms are non-enzymatic but are spatially constrained in leaf mesophyll cells, where high precursor concentrations facilitate rapid ring closure [1] [7].
Table 2: Proposed Cyclization Reactions in QA Biosynthesis
Precursor | Reaction Type | Product | Alkaloid Class |
---|---|---|---|
Δ¹-Piperideine | Dimerization + Reduction | (+)-Lupinine | Bicyclic QA |
Δ¹-Piperideine | Trimerization + Aldol Condensation | (−)-Sparteine | Tetracyclic QA |
QA biosynthesis exhibits strict stereoselectivity, yielding enantiomerically pure forms like (+)-lupinine and (−)-sparteine. (+)-Lupinine features two chiral centers at positions C-1 and C-9a, adopting a (1R,9aR) configuration [2]. This stereospecificity arises from NADPH-dependent reductases that reduce the lupinine aldehyde intermediate asymmetrically [3] [5]. For tetracyclic QAs, (−)-sparteine contains four stereocenters (C6, C7, C9, C11), constrained to a trans-quinolizidine ring fusion with a (7S,9S) configuration due to a methylene bridge between C7 and C9 [1]. The enzymatic machinery ensures >99% enantiomeric excess in planta, a feature critical for bioactivity and exploited in chiral synthesis [4]. Recent transcriptomic analyses in L. luteus identified candidate short-chain dehydrogenases/reductases (SDRs) likely responsible for stereospecific reductions [6].
CuAOs catalyze the four-electron oxidation of cadaverine, consuming O₂ and producing H₂O₂ and ammonia as byproducts. In L. angustifolius, the isoform LaCAO is highly expressed in leaves and stems—tissues with high QA biosynthetic activity [5] [7]. Functional characterization using heterologous expression in Nicotiana benthamiana confirmed LaCAO’s ability to convert cadaverine to Δ¹-piperideine [5]. Enzyme kinetics reveal a Km of 0.8 mM for cadaverine and optimal activity at pH 9.0, aligning with the alkaline conditions of lupin chloroplasts [5] [7]. CuAOs are also implicated in H₂O₂-mediated defense signaling, linking QA biosynthesis to pathogen responses [6].
Table 3: Key Enzymes in QA Stereochemical Control
Enzyme Class | Gene/Protein | Function | Stereochemical Outcome |
---|---|---|---|
Aldehyde Reductase | SDR1 (NLL) | Reduction of Lupinine Aldehyde | (1R,9aR)-(+)-Lupinine |
Cytochrome P450 | CYP71D189 (NLL) | C-17 Oxidation of (−)-Sparteine | (+)-Lupanine |
Copper Amine Oxidase | LaCAO | Oxidative Deamination of Cadaverine | Δ¹-Piperideine (racemic) |
Metabolic engineering has enabled precise manipulation of QA pathways to enhance agronomic and pharmaceutical value. In L. angustifolius (narrow-leafed lupin, NLL), CRISPR/Cas9-mediated knockout of the cytochrome P450 gene CYP71D189 (LOC109360201) blocked the conversion of (−)-sparteine to (+)-lupanine [4]. This resulted in seeds accumulating 96% (−)-sparteine (GC-MS basis) at 2.8% dry weight, with 99% enantiomeric purity—a valuable feedstock for asymmetric synthesis [4]. The mutant showed no growth defects, confirming that CYP71D189 is dispensable for plant development. Similarly, the pauper locus in L. albus, a natural mutation reducing seed QA content to <0.02%, has been fine-mapped. CRISPR targeting of this region could facilitate the development of "sweet" lupins with retained defensive QAs in vegetative tissues [7] [8]. The FIND-IT (Fast Identification of Nucleotide variants by droplet DigITal PCR) mutant library in NLL has accelerated the identification of low-alkaloid variants without transgenesis [4].
RNA-seq analyses across Lupinus species reveal co-expression modules linking QA genes to stress responses. In L. luteus, terpene synthase genes and R-proteins (disease resistance) show correlated expression with LDC and CuAO, suggesting coordinated defense induction [6]. Diurnal studies confirm that LDC and CYP71D189 transcripts peak at midday, synchronizing QA production with light availability [1] [4]. Comparative transcriptomics of "bitter" vs. "sweet" lupin cultivars identified bitter-specific acyltransferases (e.g., HMT/HLT) responsible for QA esterification—a terminal storage step [5] [7]. Spatial expression profiling indicates that QA biosynthesis occurs predominantly in leaf chloroplasts, with alkaloids transported via phloem to seeds and roots [1] [7].
Table 4: Transcriptomic Resources for QA Pathway Engineering
Species | Transcriptome Focus | Key Findings | Engineering Target |
---|---|---|---|
L. angustifolius | Bitter vs. Sweet Cultivars | 71 bitter-specific genes; CuAO and AT upregulation | CYP71D189 knockout |
L. luteus | Chromosome-Level Assembly | Co-expressed R-genes and QA enzymes; SDR expansion | SDR1 for (+)-lupinine yield |
L. albus | Pauper Locus Mutants | 12 downregulated genes in pauper; LDC suppression | CRISPR editing of pauper |
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